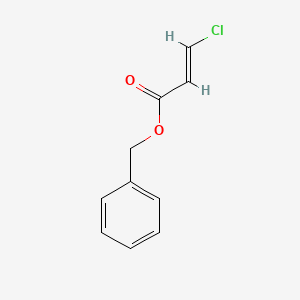
(E)-Benzyl 3-chloroacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Benzyl 3-chloroacrylate is an organic compound belonging to the class of acrylic esters It is characterized by the presence of a benzyl group attached to the ester moiety and a chlorine atom on the acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-chloroacrylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Benzyl 3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the acrylate backbone can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of benzyl 3-chloropropanol.
Oxidation: Formation of benzyl 3-chloropropanoic acid or other oxidative cleavage products.
Aplicaciones Científicas De Investigación
(E)-Benzyl 3-chloroacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving acrylate derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of (E)-Benzyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond in the acrylate moiety makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The benzyl group can also participate in stabilizing intermediates during these reactions.
Comparación Con Compuestos Similares
Methyl (E)-3-chloroacrylate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl (E)-3-chloroacrylate: Similar structure but with an ethyl group instead of a benzyl group.
Propyl (E)-3-chloroacrylate: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness: (E)-Benzyl 3-chloroacrylate is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the electronic properties of the acrylate moiety, making it more reactive towards certain nucleophiles and electrophiles.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
benzyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
Clave InChI |
BKGWOYJRJKWXIZ-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C=C/Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




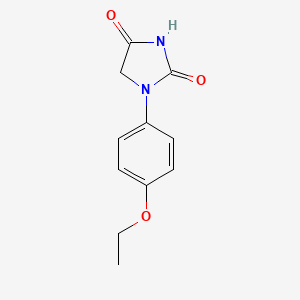
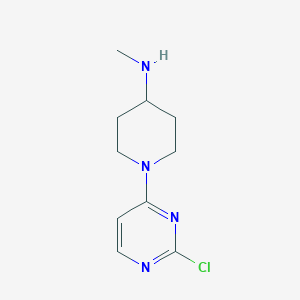
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
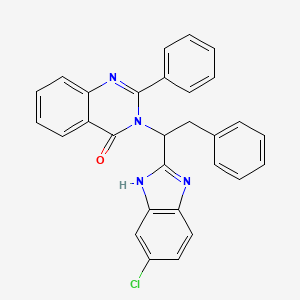
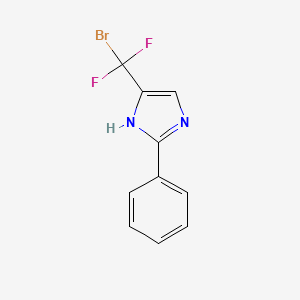
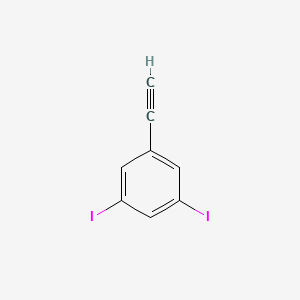
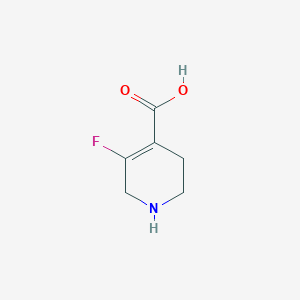
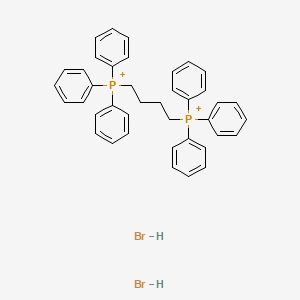
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)

![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)
